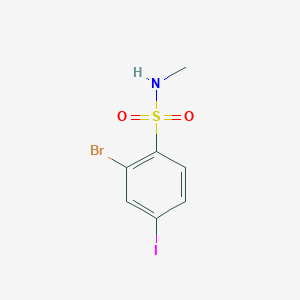
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is an organic compound that features both bromine and iodine substituents on a benzene ring, along with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with a benzene derivative and introduce the bromine and iodine substituents through electrophilic aromatic substitution reactions. The sulfonamide group can be introduced via sulfonation followed by amination.
Bromination and Iodination: The benzene ring is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Iodination is then carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Sulfonation and Amination: The sulfonation of the benzene ring is achieved using sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H). The resulting sulfonic acid derivative is then converted to the sulfonamide by reaction with a suitable amine, such as methylamine (CH3NH2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: NaOH, KOtBu, DMF (dimethylformamide) as solvent, elevated temperatures.
Oxidation: KMnO4, acidic or basic conditions.
Reduction: LiAlH4, THF (tetrahydrofuran) as solvent.
Coupling: Boronic acids, Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), base (e.g., K2CO3), organic solvent (e.g., toluene).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide depends on its specific application. In general, the compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-iodo-1-methylbenzene: Similar structure but lacks the sulfonamide group.
2-Bromo-4-iodotoluene: Another similar compound with a methyl group instead of the sulfonamide group.
2-Bromo-4-iodo-1,3-dimethylbenzene: Contains an additional methyl group compared to 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide.
Uniqueness
The presence of both bromine and iodine substituents, along with the sulfonamide group, makes this compound unique. This combination of functional groups provides distinct reactivity and properties, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H7BrINO2S |
|---|---|
Poids moléculaire |
376.01 g/mol |
Nom IUPAC |
2-bromo-4-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
Clé InChI |
KBYKSNIHZQFEPO-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=C(C=C(C=C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


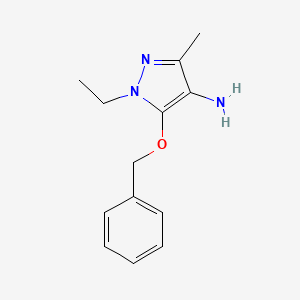
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
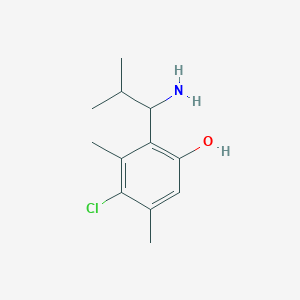
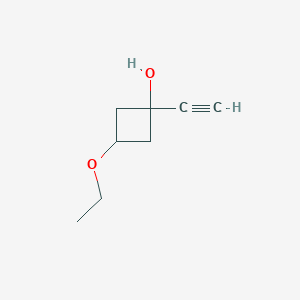
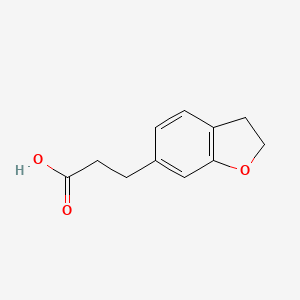
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
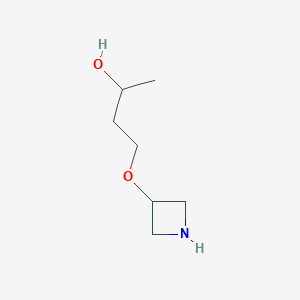
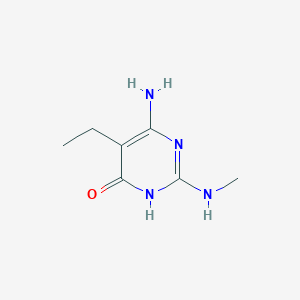

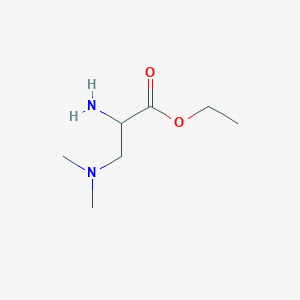
![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)
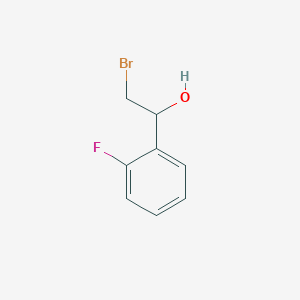
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
